(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine
Overview
Scientific Research Applications
Triazoles in Drug Development and Biological Activities
Triazoles are five-membered heterocyclic compounds integral to new drug development due to their diverse biological activities. The structural variation of triazoles, including 1H-1,2,4-triazoles, has spurred interest in their synthesis and biological evaluation, given the successful pharmaceutical applications of various triazole derivatives. These compounds have been investigated for a range of biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, antiviral properties, and activity against several neglected diseases. The ongoing development of new triazoles aims to address current challenges in green chemistry, energy saving, sustainability, and combating emerging diseases and drug-resistant bacteria (Ferreira et al., 2013).
Physical and Spectral Properties of Triazoles
The study of 1,2,4-triazoles has revealed significant alterations in their physical and spectral properties upon treatment. For instance, treated 1,2,4-triazoles displayed decreased unit cell volume and molecular weight, along with a substantial reduction in crystallite size. Thermal analysis indicated an increase in melting temperature and a significant rise in latent heat of fusion. These findings underscore the versatility of triazoles in various applications, highlighting their altered physical, spectral, and thermal properties (Trivedi et al., 2015).
Triazoles in Chemical Synthesis and Material Science
Triazoles, particularly 1,2,4-triazole derivatives, play a significant role in chemical synthesis and material science. They serve as core molecules in creating optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils. Some 1,2,4-triazole derivatives are utilized as corrosion inhibitors and pest control agents in agriculture. The low toxicity profile of these compounds further adds to their desirability in various industrial applications. Recent studies continue to explore triazoles as target structures in various biological and material science domains, seeking new molecules with promising properties (Parchenko, 2019).
Triazoles in Polymer and Membrane Technology
1H-1,2,4-Triazole and its derivatives are emerging as valuable components in developing proton-conducting membranes for fuel cells. These compounds enhance the physicochemical and dielectric properties of composite polymer materials, leading to the creation of membranes with superior film-forming ability, thermal stability, and mechanical strength. The high ionic conductivity of these membranes under anhydrous conditions at elevated temperatures presents a significant advancement in membrane technology, promising enhanced performance in fuel cell applications (Prozorova & Pozdnyakov, 2023).
Future Directions
: Abuelizz, H. A., Awad, H. M., Marzouk, M., Nasr, F. A., Alqahtani, A. S., Bakheit, A. H., Naglah, A. M., & Al-Salahi, R. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(33), 19124–19134. Link
: Four Co(ii) coordination polymers based on 4,4′-(1H-1,2,4-triazol-1-yl)benzene-1,2-diol: Synthesis, crystal structures, and magnetic properties. CrystEngComm, 21(10), 1616–1623. Link
properties
IUPAC Name |
[4-(1,2,4-triazol-1-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13/h1-4,6-7H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLYNSNEGTXEFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599149 | |
Record name | 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine | |
CAS RN |
893752-99-3 | |
Record name | 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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